
2-Ethylhexyl 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with metal ions and proteins .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: Known for their fluorescence properties and use as metal ion probes.
2-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: Evaluated for its hypotensive capabilities.
Uniqueness
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate stands out due to its unique combination of a pyrazole ring and an ethylhexyl carbonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
111882-93-0 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-ethylhexyl (2-phenyl-3,4-dihydropyrazol-5-yl) carbonate |
InChI |
InChI=1S/C18H26N2O3/c1-3-5-9-15(4-2)14-22-18(21)23-17-12-13-20(19-17)16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3 |
InChI Key |
BRCDZECLEOGVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)OC1=NN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)

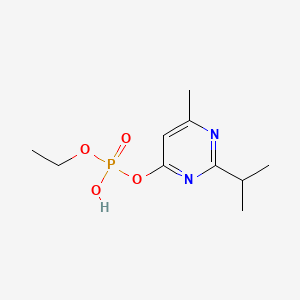

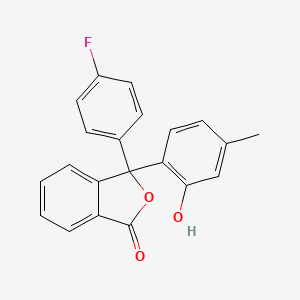



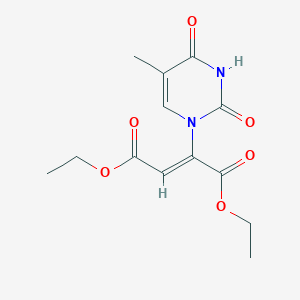
![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
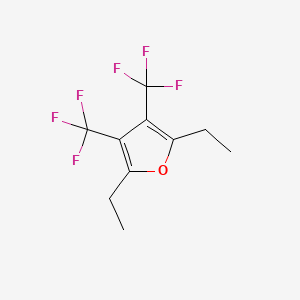
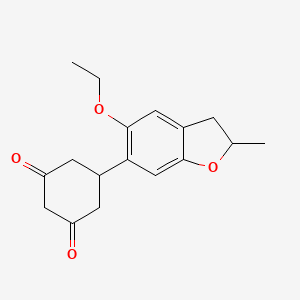
![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)

